molecular formula C9H21NO B020786 N-(3-Methoxypropyl)pentan-1-amine CAS No. 111106-31-1

N-(3-Methoxypropyl)pentan-1-amine

Cat. No. B020786
Key on ui cas rn: 111106-31-1
M. Wt: 159.27 g/mol
InChI Key: ZAAUEOJGRAIXHU-UHFFFAOYSA-N
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Patent
US04769389

Procedure details

891 g (10 moles) of 3-methoxypropylamine are mixed with one liter of isopropanol at ambient temperature in a reactor. 755 g (5 moles) of n-pentyl bromide are added to the solution and then heated under reflux (about 90° C.) for 12 hours. The solvent is evaporated at a reduced pressure, the residue diluted with two liters of 2N sodium carbonate, a supernatent oil is separated and distilled at reduced pressure, the 104°-8° C./20 mmHg fraction being collected. Thus 390 g of product are obtained. Yield 73%.
Quantity
891 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
755 g
Type
reactant
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][NH2:6].[CH2:7](Br)[CH2:8][CH2:9][CH2:10][CH3:11]>C(O)(C)C>[CH3:1][O:2][CH2:3][CH2:4][CH2:5][NH:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
891 g
Type
reactant
Smiles
COCCCN
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
755 g
Type
reactant
Smiles
C(CCCC)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated at a reduced pressure
ADDITION
Type
ADDITION
Details
the residue diluted with two liters of 2N sodium carbonate
CUSTOM
Type
CUSTOM
Details
a supernatent oil is separated
DISTILLATION
Type
DISTILLATION
Details
distilled at reduced pressure
CUSTOM
Type
CUSTOM
Details
the 104°-8° C./20 mmHg fraction being collected

Outcomes

Product
Name
Type
product
Smiles
COCCCNCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 390 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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